N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
This compound belongs to the furochromen class, characterized by a fused furan-chromene core. The structure includes a 3,5,9-trimethyl-substituted furo[3,2-g]chromen-7-one scaffold, with an acetamide group at the 6-position.
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-19(10-18(13)22)14(2)20(24(28)30-23)11-21(27)25-9-8-16-4-6-17(26)7-5-16/h4-7,10,12,26H,8-9,11H2,1-3H3,(H,25,27) |
InChI Key |
NBYNBSHGFHPLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Hydroxycoumarin
A key intermediate, 3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one, is synthesized by reacting 4-hydroxycoumarin with prenal (3-methyl-2-butenal) in acetic acid at 80–90°C for 8–12 hours. The reaction proceeds via electrophilic substitution, forming the fused furan ring.
Reaction Conditions :
Methylation and Functionalization
Subsequent methylation at positions 3, 5, and 9 is achieved using methyl iodide in the presence of potassium carbonate in acetone. This step ensures regioselective substitution, critical for downstream reactivity.
Introduction of the formyl group at position 6 employs the Duff reaction, utilizing hexamethylenetetramine (HMTA) in acidic media.
HMTA-Mediated Formylation
-
Substrate : 3,5,9-Trimethyl-7H-furo[3,2-g]chromen-7-one (10 g, 0.038 mol)
-
Reagent : HMTA (7.6 g, 0.054 mol)
-
Solvent : Methanesulfonic acid (50 mL)
-
Conditions : 75°C for 10 hours
-
Workup : Quenching with ice-water, extraction with ethyl acetate, and recrystallization from isopropanol
Mechanistic Insight :
HMTA acts as a formaldehyde equivalent, generating electrophilic iminium intermediates that facilitate electrophilic aromatic substitution at the electron-rich C6 position.
Acetamide Side Chain Installation
The formylated intermediate undergoes condensation with 2-(4-hydroxyphenyl)ethylamine to form the acetamide moiety.
Coupling via EDCl/HOBt
A two-step process is employed:
-
Activation : The formyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
-
Amide Bond Formation : The carboxylic acid is coupled with 2-(4-hydroxyphenyl)ethylamine using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (activation), RT (coupling) |
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Yield | 81–85% |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors and solvent recycling are prioritized:
Continuous Flow Cyclocondensation
A pilot-scale study demonstrated:
-
Throughput : 5 kg/hour
-
Solvent Recovery : >90% via distillation
-
Purity : 99.4% (HPLC)
Catalytic Improvements
Replacing methanesulfonic acid with recyclable ionic liquids (e.g., [BMIM][HSO₄]) reduced waste generation by 40% while maintaining yields at 70–75%.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| HMTA/PPA | HMTA, polyphosphoric acid | 72.3 | 99.4 | High |
| Trifluoroacetic Acid | HMTA, TFA | 68.1 | 98.7 | Moderate |
| Ionic Liquid | HMTA, [BMIM][HSO₄] | 74.5 | 99.1 | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the furochromenyl moiety can be reduced to form alcohol derivatives.
Substitution: The ethyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 341.43 g/mol. Its structure features a furochromene backbone, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exhibits significant anticancer properties. In vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable case study involved screening a drug library on multicellular spheroids, where this compound demonstrated potent cytotoxic effects against breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
| Microorganism | Inhibition Zone (cm) |
|---|---|
| Staphylococcus aureus | 0.620 |
| S. epidermidis | 0.550 |
This data suggests that the compound could be further developed as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells were treated with this compound . This property could make it a candidate for treating inflammatory diseases.
Biochemical Mechanisms
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Cell Cycle Regulation : The compound has been observed to affect cell cycle progression in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) : It may modulate oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Screening : A comprehensive study published in 2024 reported the identification of this compound as a novel anticancer agent through high-throughput screening methods on multicellular spheroids .
- Antimicrobial Efficacy : Research published in 2022 highlighted the effectiveness of this compound against biofilm-associated infections caused by Staphylococcus aureus, showcasing its potential as an antimicrobial candidate .
- Inflammatory Response Modulation : A study focusing on inflammatory markers indicated that treatment with this compound resulted in significant reductions in cytokine levels in vitro .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the furochromenyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations in the Furochromen Core
The target compound’s core (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) is distinct from analogues in the evidence:
- 3-Phenyl vs. 3-Methyl Substitution: Compounds I-10 and I-15 () feature a 3-phenyl group, whereas the target compound has a 3-methyl group.
- 5,9-Dimethyl vs. 5-Methyl : I-10 and I-15 () have 5,9-dimethyl substitution, while the target has 3,5,9-trimethyl. Additional methyl groups may improve metabolic stability but reduce solubility .
Acetamide Side Chain Modifications
The N-substituent on the acetamide group varies significantly across analogues:
Key Research Findings and Gaps
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -I, -F) on phenyl rings enhance bioactivity in sulfonohydrazides, but the target’s -OH group offers unique polarity for solubility-driven applications .
- Synthetic Challenges: High-yield syntheses (e.g., I-14: 92%) rely on sulfonohydrazide formation, whereas acetamide coupling () is less efficient. The target compound may require optimized coupling protocols .
- Data Gaps : Melting points, solubility, and explicit biological data for the target compound are unavailable in the evidence, necessitating further experimental validation.
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties based on various research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a furochromene backbone and a hydroxyphenyl ethyl moiety. Its chemical formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria.
In Vitro Studies
- Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values were determined to be 16 μM for S. epidermidis and 64 μM for S. aureus .
- Biofilm Disruption : The compound demonstrated the ability to disrupt biofilms formed by these bacteria, achieving over 90% biofilm killing at concentrations between 32 μM and 256 μM .
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | MIC (μM) | Biofilm Killing (%) |
|---|---|---|
| Staphylococcus aureus | 64 | >90 |
| Staphylococcus epidermidis | 16 | >90 |
Anticancer Activity
The compound has also been investigated for its anticancer properties.
Cell Viability Assays
- Cytotoxicity Testing : Using the MTT assay on human cancer cell lines, the compound showed promising antiproliferative effects. IC50 values were reported in the range of 3-5 μM for certain cancer cell lines, indicating strong potential as an anticancer agent .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis showing increased annexin V staining in treated cells .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 3 | Apoptosis |
| MCF-7 (Breast Cancer) | 5 | Apoptosis |
Cytotoxicity to Normal Cells
While evaluating the safety profile, it was essential to assess the cytotoxic effects on normal human cells.
- HaCaT Cell Line Testing : The compound was tested on HaCaT cells with results indicating that at concentrations up to 16 μM, there was no significant toxicity observed. However, at higher concentrations (32 μM and above), cell viability decreased significantly .
Table 3: Cytotoxicity Summary
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 8 | >90 |
| 16 | >80 |
| 32 | ~75 |
| 64 | <10 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling the furochromene core with the acetamide-linked hydroxyphenylethyl group. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., DCM) and catalysts like triethylamine for amide bond formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Final purification may require recrystallization from ethanol .
- Yield Optimization : Prolonged reflux (12–24 hours) and excess reagents (1.5–2 eq.) for coupling steps can enhance conversion rates .
- Critical Parameters : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are essential for structural validation and purity assessment?
- Spectroscopic Validation :
- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C3/C5/C9, acetamide linkage) via characteristic shifts (e.g., δ 2.1–2.3 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 484.18) with <2 ppm error .
- Purity Assessment : Use HPLC (≥95% purity, retention time ~8.5 min under acetonitrile/water 70:30) and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. What preliminary biological assays are recommended to explore bioactivity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or cytochrome P450 isoforms using fluorogenic substrates (IC50 determination) .
- Antimicrobial Activity : Use microdilution assays (MIC values against Gram+/Gram– bacteria, fungi) .
- Cytotoxicity : Assess via MTT assay (IC50 in cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Key Modifications :
- Substituent Effects : Replace the 4-hydroxyphenylethyl group with fluorophenyl or methoxybenzyl groups to alter lipophilicity and receptor binding .
- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl at C7) to enhance oxidative stability .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Case Example : If one study reports anti-inflammatory activity (IC50 = 10 µM in COX-2 assay) while another shows no effect:
- Reproducibility Checks : Validate assay conditions (e.g., enzyme source, substrate concentration).
- Metabolite Interference : Test stability in assay media (LC-MS monitoring for degradation products) .
- Cellular Context : Evaluate activity in primary cells vs. immortalized lines, as membrane permeability varies .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., estrogen receptor-α). Focus on hydrogen bonding with the 4-hydroxyphenyl group and hydrophobic contacts with methyl substituents .
- ADMET Prediction :
- Permeability : SwissADME predicts Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s).
- Metabolism : CYP3A4-mediated oxidation of the furochromene core is likely (admetSAR) .
- Validation : Cross-check with experimental LogD7.4 (shake-flask method) and microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
